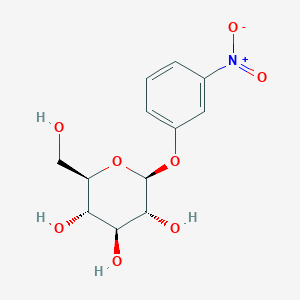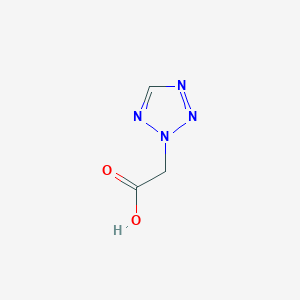
1,3,5-Trichloro-2,4,6-trifluorobenzene
Overview
Description
1,3,5-Trichloro-2,4,6-trifluorobenzene is a chemical compound with the molecular formula C6Cl3F3 . It is also known by other names such as 1,3,5-Trichlorotrifluorobenzene .
Molecular Structure Analysis
The molecular structure of 1,3,5-Trichloro-2,4,6-trifluorobenzene consists of a benzene ring with three chlorine atoms and three fluorine atoms attached . The exact arrangement of these atoms on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis
A specific dechlorination process has been investigated for the isomers of trifluorotrichlorobenzenes, which includes 1,3,5-Trichloro-2,4,6-trifluorobenzene . The process involves the use of a carbon-based 2% Pd catalyst under vapor-phase and liquid-phase conditions .Physical And Chemical Properties Analysis
1,3,5-Trichloro-2,4,6-trifluorobenzene has a density of 1.7±0.1 g/cm3, a boiling point of 199.7±0.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.8±3.0 kJ/mol and a flash point of 102.2±0.0 °C .Scientific Research Applications
Thermodynamic Properties
“1,3,5-Trichloro-2,4,6-trifluorobenzene” has been studied for its thermodynamic properties. The compound has a molecular weight of 235.418 . It has a solid-state entropy (S°) of 243.3 J/molK and 245.35 J/molK according to different studies . The constant pressure heat capacity of the solid (Cp,solid) is 197.0 J/mol*K at 298.15 K . The triple point temperature (T triple) is 335.01 K .
Phase Change Data
The compound has a critical temperature (Tc) of 684.8 K and a critical pressure (Pc) of 32.70 bar . These properties are important for understanding the behavior of the compound under different conditions .
Use as a Trifunctional Linker
“1,3,5-Trichloro-2,4,6-trifluorobenzene” has been explored as a trifunctional linker with different nucleophiles . The study involved exploring the three orthogonal sites for aromatic nucleophilic substitution in cyanuric chloride (TCT). The preferential order of incorporation of different nucleophiles (such as alcohol, thiol, and amine) was addressed both experimentally and theoretically . The preferential order for incorporating nucleophiles in TCT was found to be alcohol > thiol > amine .
Use in Chemical Biology and Nanobiotechnology
The compound has potential applications in the fields of chemical biology or nanobiotechnology . It can be used to link chemical/biological moieties to render chimeras, polyligands, conjugates (intermolecularly) or cycles (intramolecularly) . The linker should ensure the stability of the new molecular structure and in some cases it should also facilitate the release of the cargo once the biological target has been reached .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, or vapor and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is a derivative of benzene, a simple aromatic ring, and its biological targets could be diverse depending on the context of its use .
Mode of Action
It’s known that halogenated benzene derivatives can interact with various biological targets through non-covalent interactions such as halogen bonding .
Biochemical Pathways
It’s known that halogenated benzene derivatives can influence a variety of biochemical processes, potentially including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed well in the body, distributed to various tissues, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
Halogenated benzene derivatives can have a variety of effects, potentially including modulation of protein function, disruption of membrane integrity, and induction of oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3,5-Trichloro-2,4,6-trifluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its solubility, stability, and reactivity .
properties
IUPAC Name |
1,3,5-trichloro-2,4,6-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZZPSKCVNHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185758 | |
| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trichloro-2,4,6-trifluorobenzene | |
CAS RN |
319-88-0 | |
| Record name | 1,3,5-Trichloro-2,4,6-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 319-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-trichloro-2,4,6-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trichloro-2,4,6-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 1,3,5-Trichloro-2,4,6-trifluorobenzene?
A1: 1,3,5-Trichloro-2,4,6-trifluorobenzene crystallizes in the hexagonal space group P63/m. The unit cell dimensions at room temperature are a = b = 8.541(3) Å and c = 6.282(2) Å. [] The unit cell contains two planar molecules situated at 6(2d) sites. At a lower temperature of 4.2 K, the unit cell dimensions slightly contract to a = b = 8.441(2) Å and c = 6.052(2) Å. [] This low-temperature study confirmed that no phase transition occurs upon cooling. []
Q2: How does 1,3,5-Trichloro-2,4,6-trifluorobenzene interact with cytochrome P450 enzymes?
A2: Computational studies using density functional theory (DFT) reveal that cytochrome P450 Compound I can oxidatively dehalogenate 1,3,5-Trichloro-2,4,6-trifluorobenzene. [] Interestingly, the enzyme preferentially removes fluorine over chlorine in this mixed halogenated benzene. [] This selectivity arises from the difference in reaction pathways and energetics associated with chlorine and fluorine migration in the formed cyclohexadienone intermediates. []
Q3: What are the thermodynamic properties of 1,3,5-Trichloro-2,4,6-trifluorobenzene?
A3: The heat capacity of 1,3,5-Trichloro-2,4,6-trifluorobenzene was measured from 14 to 347 K using adiabatic calorimetry. [] The heat capacity curve displays an anomaly between 285 and 305 K. [] The triple point temperature of this compound is 335.01 K, and the entropy of its crystalline form at 298.15 K is 243.3 J K−1 mol−1. [] Additionally, the vapor pressure of 1,3,5-Trichloro-2,4,6-trifluorobenzene has been measured from 3 kPa to 180 kPa and fitted to both Antoine and Chebyshev equations for convenient estimation within this pressure range. []
Q4: Are there any known reactions involving 1,3,5-Trichloro-2,4,6-trifluorobenzene as a starting material?
A4: Research has investigated the Rosenmund von Braun reaction using 1,3,5-Trichloro-2,4,6-trifluorobenzene as a starting material. [] This reaction typically involves the conversion of aryl halides to aryl nitriles using copper(I) cyanide. While the specific products of this reaction with 1,3,5-Trichloro-2,4,6-trifluorobenzene are not detailed in the provided abstract, it highlights the compound's potential use in synthetic transformations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1293822.png)








![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)



